4-[(2-Phenylacetyl)amino]butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-phenylacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(13-8-4-7-12(15)16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDZZEUGNIZNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319644 | |
| Record name | 4-[(2-phenylacetyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2937-01-1 | |
| Record name | NSC348923 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(2-phenylacetyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Biological Activity Investigations of 4 2 Phenylacetyl Amino Butanoic Acid Analogues
In Vitro Pharmacological Profiling in Preclinical Models
While direct in vitro studies on 4-[(2-Phenylacetyl)amino]butanoic acid are not available, research on analogous structures provides insights into potential biological effects.
Enzyme Modulation and Inhibition Studies
Analogues of butanoic acid have demonstrated the ability to modulate enzyme activity. For instance, studies have shown that certain phenyl-substituted butenoic acid derivatives can act as enzyme inhibitors. One such study highlighted the inhibition of peptidylglycine alpha-monooxygenase (PAM) by 4-phenyl-3-butenoic acid. This inhibition is significant as PAM is a crucial enzyme in the biosynthesis of various neuropeptides that mediate inflammation. The anti-inflammatory properties of these analogues are attributed to their ability to inhibit such enzymes, rather than affecting cyclooxygenase (COX) enzymes, a common target for anti-inflammatory drugs.
Receptor Binding and Activation/Antagonism Assays
The interaction of aminobutanoic acid analogues with various receptors has been a subject of investigation. For example, N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide, which shares a phenylacetyl moiety, has been identified as a potent antagonist of the P2X(7) receptor, with activity observed in both human and rat receptor subtypes. The P2X(7) receptor is involved in inflammatory and immune responses. Additionally, analogues of 2-amino-4-phosphonobutanoic acid have been shown to be selective ligands for glutamate (B1630785) receptors, indicating that modifications to the butanoic acid backbone can lead to specific receptor interactions.
Cellular Pathway Perturbation and Signal Transduction Analysis
Research into aminobutanoic acid-based compounds has revealed their capacity to interfere with cellular signaling pathways, particularly in the context of cancer. A series of aminobutanoic acid derivatives have been developed as inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2). By blocking glutamine uptake through ASCT2, these compounds were found to suppress the mTOR signaling pathway, which is critical for cell growth and proliferation. This action leads to the inhibition of non-small-cell lung cancer (NSCLC) growth and the induction of apoptosis.
In Vivo Efficacy Studies in Preclinical Animal Models
The therapeutic potential of aminobutanoic acid analogues has been explored in various animal models of disease.
Exploration in Established Disease Models (e.g., Anti-inflammatory, Anticancer, Antiviral)
Anti-inflammatory Activity: The in vivo anti-inflammatory effects of butanoic acid analogues have been demonstrated in rat models of inflammation. For example, 4-phenyl-3-butenoic acid was shown to inhibit carrageenan-induced edema and was also effective in a model of chronic inflammation, adjuvant-induced polyarthritis.
Anticancer Activity: In vivo studies using xenograft models have provided evidence for the anticancer potential of aminobutanoic acid derivatives. Novel ASCT2 inhibitors based on an aminobutanoic acid scaffold significantly suppressed tumor growth in an A549 non-small-cell lung cancer xenograft model. Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which are structurally related, showed potent antiproliferative activity against lung cancer cells.
Antiviral Activity: While specific in vivo antiviral data for close analogues is limited, broader research into compounds with similar structural motifs, such as phenoxazines, has shown antiviral effects. For instance, 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one inhibited the proliferation of poliovirus in cell culture.
Assessment of Functional Outcomes and Biological Responses
The functional outcomes of treatment with these analogues in preclinical models are significant. In cancer models, the biological response includes a marked reduction in tumor volume and growth inhibition. For anti-inflammatory analogues, the key functional outcome is the reduction of edema and other inflammatory markers in animal models. These studies underscore the potential of this class of compounds to elicit meaningful biological responses in vivo.
Molecular Mechanisms of Action of N Acylated Butanoic Acid Derivatives
Elucidation of Molecular Target Engagement and Binding Interactions
The molecular targets of N-acylated butanoic acid derivatives, such as 4-[(2-Phenylacetyl)amino]butanoic acid, are likely to be diverse, reflecting the varied functions of N-acylated amino acids and neurotransmitter conjugates in cellular signaling. These compounds, characterized by a fatty acid chain linked to an amino acid or neurotransmitter, can interact with a range of proteins, including G protein-coupled receptors (GPCRs) and ion channels. nih.gov
While direct binding studies on this compound are not publicly available, research on similar N-acyl neurotransmitter conjugates suggests potential interactions with receptors modulated by endogenous signaling lipids. nih.gov The structural similarity of this compound to N-acyl GABA derivatives suggests it may interact with GABA receptors or associated proteins. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system and exerts its effects through ionotropic GABA-A and metabotropic GABA-B receptors. mdpi.com
The binding of ligands to these receptors can be complex. For instance, GABA-A receptors are heteropentameric chloride ion channels with multiple allosteric binding sites for various molecules, including benzodiazepines and barbiturates. nih.gov It is plausible that N-acylated derivatives could act as allosteric modulators, influencing the receptor's affinity for GABA or its channel gating properties. The phenylacetyl group of this compound could potentially engage in hydrophobic or aromatic interactions within a binding pocket, while the butanoic acid moiety could interact with charged or polar residues.
To definitively identify the molecular targets and characterize the binding interactions of this compound, a series of biochemical assays would be necessary. These could include radioligand binding assays using cell membranes expressing various receptor subtypes or surface plasmon resonance (SPR) to measure real-time binding kinetics.
Table 1: Potential Molecular Targets for N-Acylated Butanoic Acid Derivatives
| Potential Target Class | Specific Examples | Potential Interaction |
| Ion Channels | GABA-A Receptors, Voltage-gated calcium channels | Allosteric modulation, direct channel block |
| G Protein-Coupled Receptors (GPCRs) | GABA-B Receptors, Orphan GPCRs | Agonism, antagonism, allosteric modulation |
| Enzymes | GABA transaminase (GABA-T) | Inhibition, substrate competition |
| Transporters | GABA transporters (GATs) | Inhibition of neurotransmitter reuptake |
This table is speculative and based on the activities of structurally related compounds.
Detailed Analysis of Cellular Responses and Intracellular Signaling Cascades
The engagement of this compound with its molecular targets would be expected to trigger a cascade of intracellular signaling events, leading to specific cellular responses. The nature of these responses would be dictated by the specific target engaged and the cellular context.
If this compound modulates GABA-A receptors, the primary cellular response would be an alteration in chloride ion flux across the cell membrane. nih.gov This would lead to either hyperpolarization or depolarization of the cell membrane, depending on the intracellular chloride concentration, thereby modulating neuronal excitability.
Should the compound interact with GABA-B receptors, it would initiate a G protein-mediated signaling cascade. Activation of GABA-B receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of inwardly rectifying potassium (Kir) channels and voltage-gated calcium channels (VGCCs). wikipedia.org These events collectively contribute to a reduction in neuronal activity.
Furthermore, the activation of various signaling pathways can lead to changes in gene expression. Amino acids and their derivatives have been shown to regulate the expression of genes involved in cellular metabolism and stress responses through multiple signaling pathways. nih.gov For instance, the activation of protein kinases such as the mammalian target of rapamycin (B549165) (mTOR) can be influenced by amino acid availability and can, in turn, regulate protein synthesis and cell growth. nih.gov
Investigating the cellular responses to this compound would involve a variety of cell-based assays. Techniques such as patch-clamp electrophysiology could be used to measure changes in ion channel activity in response to the compound. moleculardevices.com Fluorescence-based assays using indicators for calcium or cAMP could monitor second messenger signaling. plos.org Gene and protein expression changes could be assessed using techniques like quantitative PCR (qPCR) and Western blotting.
Table 2: Potential Cellular Responses and Signaling Cascades
| Initiating Event | Signaling Cascade | Potential Cellular Outcome |
| GABA-A Receptor Modulation | Altered Chloride Conductance | Modulation of neuronal excitability |
| GABA-B Receptor Activation | G-protein activation -> Inhibition of adenylyl cyclase, Modulation of K+ and Ca2+ channels | Decreased neuronal firing, altered neurotransmitter release |
| mTOR Pathway Activation | PI3K/Akt/mTOR signaling | Regulation of protein synthesis and cell growth |
| MAPK/ERK Pathway Activation | Ras/Raf/MEK/ERK signaling | Regulation of gene expression, cell proliferation, and differentiation |
This table outlines hypothetical pathways based on the functions of related GABAergic compounds and N-acylated amino acids.
Structure-Mechanism Relationship Studies through Biochemical and Cell-Based Assays
The relationship between the chemical structure of N-acylated butanoic acid derivatives and their biological mechanism is a critical area of investigation. By systematically modifying the structure of this compound and evaluating the activity of the resulting analogs, researchers can elucidate the key molecular features required for target engagement and cellular activity.
Structure-activity relationship (SAR) studies on other GABA derivatives have revealed important insights. For example, in a series of aminopyridazine derivatives of GABA, a positive charge on the GABA moiety was found to be crucial for optimal GABA-A receptor recognition. nih.gov The nature and position of substituents on the aromatic ring can also significantly influence potency and selectivity.
For this compound, key structural components to investigate would include:
The Phenylacetyl Group: Modifications to the phenyl ring (e.g., adding or moving substituents) could probe the importance of electronic and steric factors in binding.
The Amide Linkage: The rigidity and hydrogen bonding capacity of this group are likely important for target interaction.
The Butanoic Acid Chain: Altering the length of the alkyl chain could affect the molecule's flexibility and its fit within a binding pocket.
A combination of biochemical and cell-based assays is essential for these studies. Biochemical assays, such as competitive binding assays, can provide quantitative data on the affinity of analogs for a specific molecular target. nih.gov Cell-based functional assays, such as measuring GABA-evoked currents in cells expressing GABA-A receptors, can then determine the functional consequences of this binding (e.g., agonism, antagonism, or allosteric modulation). moleculardevices.com
Table 3: Hypothetical Structure-Activity Relationship (SAR) Insights
| Structural Modification | Hypothesized Effect on Activity | Rationale |
| Addition of electron-withdrawing groups to the phenyl ring | May alter binding affinity and/or selectivity | Changes the electronic distribution of the aromatic ring, potentially affecting interactions with the binding site. |
| Shortening or lengthening the butanoic acid chain | Could decrease activity | The four-carbon chain may be optimal for fitting into the target's binding pocket, similar to GABA itself. |
| Replacement of the phenylacetyl group with other acyl groups | Would likely alter potency and selectivity | Different acyl groups would have varying steric and electronic properties, influencing binding interactions. |
This table presents speculative SAR based on general principles and findings from related classes of compounds.
Structure Activity Relationship Sar Studies of 4 2 Phenylacetyl Amino Butanoic Acid Analogues
Impact of Phenylacetyl Moiety Modifications on Preclinical Biological Activity
The phenylacetyl group is a critical pharmacophoric element, and alterations to its phenyl ring can significantly modulate the biological activity of 4-[(2-Phenylacetyl)amino]butanoic acid analogues. Research into related N-acyl-amino acid derivatives has demonstrated that the nature and position of substituents on the phenyl ring can influence anticonvulsant and other neurological activities.
Systematic modifications of the phenyl ring have revealed key insights. For instance, the introduction of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic substituents, can alter the compound's interaction with its biological targets. While specific data for a comprehensive series of this compound analogues is not extensively compiled in single studies, the principles can be inferred from research on broader classes of N-acyl GABA analogues and related compounds.
For example, studies on phenoxyacetyl derivatives have shown that substitutions on the phenyl ring can significantly impact anticonvulsant efficacy. nih.gov While not a direct analogue, this suggests that similar modifications to the phenylacetyl moiety of the title compound would likely result in a range of biological activities. The table below conceptualizes the expected impact of such modifications based on general principles of medicinal chemistry.
Table 1: Postulated Impact of Phenylacetyl Moiety Modifications on Preclinical Biological Activity
| Modification | Substituent (Example) | Expected Impact on Activity | Rationale |
|---|---|---|---|
| Electron-Withdrawing Group | 4-Cl | Potentially increased activity | May enhance binding affinity through favorable electronic interactions. |
| Electron-Donating Group | 4-OCH₃ | Variable effects | Could increase metabolic susceptibility or alter electronic properties unfavorably. |
| Lipophilic Group | 4-CH₃ | Potentially increased activity | May improve blood-brain barrier penetration. |
| Bulky Group | 4-t-Butyl | Likely decreased activity | Steric hindrance may prevent optimal binding to the target. |
Effects of Butanoic Acid Chain Length and Substitutions on Biological Profiles
The butanoic acid portion of the molecule, being a GABA analogue, is crucial for its interaction with GABA-related biological targets. The length of the amino acid chain and the presence of substituents can profoundly affect the biological profile of these compounds.
Studies on N-acyl amino acids have demonstrated that varying the length of the amino acid chain can impact anticonvulsant activity. For instance, research on N-substituted alanine (B10760859) derivatives has provided insights into how chain length and structure influence efficacy. nih.gov Extending or shortening the butanoic acid chain of this compound would likely alter the spatial orientation of the terminal carboxylic acid group, which is often critical for receptor binding or enzyme inhibition.
Furthermore, introducing substituents onto the butanoic acid chain can create chiral centers and restrict conformational flexibility, potentially leading to more potent and selective compounds. The table below illustrates the potential consequences of such modifications.
Table 2: Potential Effects of Butanoic Acid Chain Modifications on Biological Profiles
| Modification | Analogue Structure (Example) | Potential Effect on Biological Profile | Rationale |
|---|---|---|---|
| Chain Extension | 5-[(2-Phenylacetyl)amino]pentanoic acid | Altered potency and selectivity | Changes the distance between the phenylacetyl moiety and the carboxyl group, affecting target interaction. |
| Chain Shortening | 3-[(2-Phenylacetyl)amino]propanoic acid | Altered potency and selectivity | Modifies the spatial arrangement of key functional groups. |
| Alpha-Substitution | 4-[(2-Phenylacetyl)amino]-2-methylbutanoic acid | Increased potency/selectivity | Introduction of a chiral center can lead to stereospecific interactions with the target. |
| Beta-Substitution | 4-[(2-Phenylacetyl)amino]-3-phenylbutanoic acid | Altered receptor subtype selectivity | The substituent may favor binding to specific isoforms of the target protein. |
Influence of Amide Linkage Modifications and Bioisosteric Replacements
The amide bond in this compound is a key structural linker, but it can be susceptible to enzymatic hydrolysis, potentially limiting in vivo efficacy. Consequently, medicinal chemists often explore bioisosteric replacements to improve metabolic stability and modulate pharmacokinetic properties while retaining or enhancing biological activity. nih.govresearchgate.net
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. Replacing the amide linkage with isosteres such as triazoles, oxadiazoles, or even a retro-amide could lead to analogues with improved drug-like properties. drughunter.com These modifications can alter the hydrogen bonding capacity, conformational flexibility, and electronic distribution of the molecule, thereby influencing its interaction with biological targets. nih.gov
The strategic replacement of the amide bond is a well-established approach in drug design to overcome pharmacokinetic challenges. nih.gov The following table provides examples of potential amide bond bioisosteres and their anticipated impact.
Table 3: Influence of Amide Linkage Bioisosteric Replacements
| Bioisosteric Replacement | Example Structure | Potential Advantage | Rationale |
|---|---|---|---|
| 1,2,3-Triazole | 4-{[1-(Phenylmethyl)-1H-1,2,3-triazol-4-yl]amino}butanoic acid | Improved metabolic stability | Triazoles are generally resistant to enzymatic cleavage. nih.gov |
| 1,3,4-Oxadiazole | 4-{[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]amino}butanoic acid | Enhanced stability and altered electronic profile | Oxadiazoles can mimic the hydrogen bonding properties of the amide group. nih.gov |
| Sulfonamide | 4-{[(Phenylmethyl)sulfonyl]amino}butanoic acid | Altered acidity and binding interactions | The sulfonamide group is a common amide bioisostere with different physicochemical properties. ontosight.ai |
| Retro-amide | N-(4-Carboxybutyl)benzeneacetamide | Modified hydrogen bonding pattern | Reversing the amide bond can alter the geometry and interaction with the target. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for their biological effects.
For a series of this compound analogues, a QSAR study would typically involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. A robust QSAR model can be a valuable tool in the rational design of new, more potent analogues by allowing for the in silico screening of virtual compounds before their synthesis and biological testing. Studies on other GABA analogues have successfully utilized QSAR to identify key molecular descriptors associated with their inhibitory activity. nih.gov
Table 4: Key Descriptors in a Hypothetical QSAR Model for this compound Analogues
| Descriptor Type | Example Descriptor | Potential Correlation with Activity | Rationale |
|---|---|---|---|
| Electronic | Dipole Moment | Positive or negative | Can influence electrostatic interactions with the target. |
| Hydrophobic | LogP | Optimal range | A balance is needed for membrane permeability and solubility. |
| Steric | Molecular Volume | Negative for bulky groups | Steric hindrance can prevent effective binding. |
| Topological | Wiener Index | Positive or negative | Reflects the branching and compactness of the molecule. |
Analytical Methodologies for Research on 4 2 Phenylacetyl Amino Butanoic Acid
Chromatographic Techniques for Separation, Purity Determination, and Isolation
Chromatography is an indispensable tool for the separation of 4-[(2-Phenylacetyl)amino]butanoic acid from reaction mixtures, for the determination of its purity, and for its isolation for further studies. The choice of technique depends on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase.
For the analysis of this compound, a gradient elution might be employed, starting with a higher percentage of an aqueous solvent (e.g., water with a small amount of an acid like formic or phosphoric acid to control ionization) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724). sielc.comcnrs.frlongdom.org This allows for the efficient separation of the target compound from both more polar and less polar impurities.
Detection is commonly achieved using a UV detector, as the phenyl group in the molecule absorbs ultraviolet light. A characteristic wavelength for detection would be around 210-220 nm. longdom.org For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS).
Pre-column derivatization can also be employed to enhance detection. Reagents such as o-phthalaldehyde (B127526) (OPA) or 2,4-dinitrofluorobenzene (FDNB) react with the amino group, if exposed, or the carboxylic acid, to form highly fluorescent or UV-active derivatives, significantly lowering the limit of detection. researchgate.netresearchgate.netnih.govchula.ac.th
Table 1: Illustrative HPLC Parameters for Analysis of Butanoic Acid Derivatives
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of parameters based on methods for similar compounds. Actual conditions would require optimization.
Gas Chromatography (GC)
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and amide) which can lead to poor peak shape and thermal degradation.
To overcome these limitations, derivatization is a mandatory step. jfda-online.com This process involves chemically modifying the analyte to increase its volatility. Common derivatization strategies for compounds containing carboxylic acid and amide functionalities include:
Silylation: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net
Esterification: Converting the carboxylic acid group to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst.
Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-dimethylpolysiloxane). nih.gov The separation is based on the boiling points and interactions of the derivatives with the stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (GC-MS). researchgate.netnih.gov
Advanced Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic methods are vital for the unambiguous identification and structural elucidation of this compound. Each technique provides unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their connectivity. The expected signals would include:
Aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm.
A singlet for the methylene (B1212753) protons of the phenylacetyl group (CH₂-Ph).
Multiplets for the methylene protons of the butanoic acid chain.
A signal for the amide proton (N-H), the chemical shift of which can be variable and may be broadened.
A signal for the carboxylic acid proton (O-H), which is typically a broad singlet at a downfield chemical shift (>10 ppm). docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. For this compound, distinct signals would be expected for:
The carbonyl carbons of the amide and carboxylic acid groups, which are the most downfield signals.
The carbons of the aromatic ring.
The methylene carbons of the phenylacetyl and butanoic acid moieties.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl (Ar-H) | ~ 7.2 - 7.4 | Multiplet |
| Phenylacetyl (CH₂) | ~ 3.5 | Singlet |
| Butanoic acid (α-CH₂) | ~ 2.3 | Triplet |
| Butanoic acid (β-CH₂) | ~ 1.8 | Quintet |
| Butanoic acid (γ-CH₂) | ~ 3.2 | Quartet |
| Amide (N-H) | Variable | Broad Singlet |
| Carboxylic acid (O-H) | > 10 | Broad Singlet |
These are predicted values based on analogous structures; actual values may vary depending on the solvent and other experimental conditions. docbrown.infobeilstein-journals.orgchemicalbook.commdpi.comresearchgate.netchemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic acid (C=O) | ~ 175 |
| Amide (C=O) | ~ 172 |
| Phenyl (quaternary) | ~ 135 |
| Phenyl (CH) | ~ 127 - 129 |
| Phenylacetyl (CH₂) | ~ 44 |
| Butanoic acid (γ-CH₂) | ~ 39 |
| Butanoic acid (α-CH₂) | ~ 31 |
| Butanoic acid (β-CH₂) | ~ 25 |
These are predicted values based on analogous structures; actual values may vary. beilstein-journals.orgmdpi.comhmdb.ca
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to determine the molecular weight. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Electron ionization (EI), a harder ionization technique often used with GC, would cause the molecule to fragment in a predictable manner. Key fragmentation pathways would likely involve:
Cleavage of the amide bond.
Loss of the carboxylic acid group.
Fragmentation of the butanoic acid chain.
The McLafferty rearrangement, characteristic of carboxylic acids, could lead to a neutral loss of an alkene. docbrown.info
The analysis of these fragments helps to piece together the structure of the parent molecule.
Table 4: Potential Mass Spectrometry Fragments of this compound
| m/z | Possible Fragment Ion |
| 222 | [M+H]⁺ (Protonated molecule) |
| 220 | [M-H]⁻ (Deprotonated molecule) |
| 176 | [M - COOH]⁺ |
| 120 | [C₆H₅CH₂CO]⁺ (Phenylacetyl cation) |
| 102 | [NHCH₂CH₂CH₂COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
These are hypothetical fragments based on the structure and common fragmentation patterns. The relative abundance of these fragments would depend on the ionization method and energy. beilstein-journals.orgnist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show the following key absorption bands:
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. docbrown.infonist.gov
An N-H stretch from the amide group, around 3300 cm⁻¹.
C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, just below and above 3000 cm⁻¹.
A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹. docbrown.info
A strong C=O stretch from the amide (Amide I band), around 1650 cm⁻¹.
An N-H bend from the amide (Amide II band), around 1550 cm⁻¹.
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Amide | N-H stretch | ~ 3300 |
| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide | C=O stretch (Amide I) | ~ 1650 |
| Amide | N-H bend (Amide II) | ~ 1550 |
These are typical ranges and the exact positions can be influenced by the molecular environment. docbrown.infonist.govchemicalbook.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl ring. It would be expected to exhibit absorption maxima in the UV region, typically around 250-270 nm, corresponding to π→π* transitions of the aromatic system. The presence of the acetylamino and butanoic acid substituents may cause a slight shift in the absorption maximum compared to unsubstituted benzene. mdpi.comresearchgate.netresearchgate.net
Quantitative Analysis Methods in Biological Matrices for Preclinical Research
The quantification of this compound in biological matrices is essential for preclinical research to understand its pharmacokinetic and pharmacodynamic profiles. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose, offering high sensitivity and selectivity.
A typical bioanalytical method involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The initial step in the analysis is the extraction of the analyte from the biological matrix, most commonly plasma or serum. Protein precipitation is a widely used method due to its simplicity and efficiency. thermofisher.com This process involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the plasma sample. researchgate.net This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte, is then typically diluted and injected into the LC-MS/MS system. For improved accuracy and precision, an isotopically labeled internal standard, such as this compound-d5, would ideally be added to the sample before protein precipitation.
Chromatographic Separation
Chromatographic separation is crucial for separating the analyte from endogenous matrix components that could interfere with the analysis. Given the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) is a suitable approach. researchgate.net HILIC columns are effective at retaining and separating polar compounds that show little or no retention on traditional reversed-phase columns. researchgate.netnih.gov
Alternatively, reversed-phase chromatography can be employed, often with the addition of an ion-pairing agent or by using a column with a polar-embedded stationary phase to enhance retention. nih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure optimal separation and peak shape.
Mass Spectrometric Detection
Following chromatographic separation, the analyte is detected using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. mdpi.com Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, and it can be operated in either positive or negative ion mode. The choice of polarity depends on which provides a more stable and intense signal for the analyte.
In MRM, the first quadrupole is set to select the precursor ion (the ionized molecule of interest), which is then fragmented in the collision cell. The second quadrupole is then set to detect a specific product ion resulting from the fragmentation. This process provides a high degree of selectivity and sensitivity. For this compound, the precursor and product ions would be determined during method development by infusing a pure standard of the compound into the mass spectrometer.
Method Validation
A developed bioanalytical method must be validated to ensure its reliability and reproducibility for its intended purpose. The validation process typically assesses the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (r²) of >0.99 is generally considered acceptable. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of scatter between a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the relative standard deviation (RSD), should be ≤15%.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The following tables provide hypothetical data for a validated LC-MS/MS method for the quantification of this compound in rat plasma.
Table 1: Linearity of the Method
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (RSD, %) |
| 3 (LQC) | 2.95 | 98.3 | 6.8 |
| 50 (MQC) | 51.2 | 102.4 | 4.5 |
| 800 (HQC) | 789.6 | 98.7 | 3.1 |
Table 3: Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| LLOQ Concentration | 1 ng/mL |
| Accuracy at LLOQ | 105.2% |
| Precision at LLOQ | 8.9% |
Derivatives and Analogues of 4 2 Phenylacetyl Amino Butanoic Acid in Academic Research
Design and Synthesis of Novel N-Acylated Butanoic Acid Derivatives
The design of novel analogues of 4-[(2-Phenylacetyl)amino]butanoic acid is often guided by the goal of improving its lipophilicity and, consequently, its ability to penetrate the central nervous system. Researchers have systematically modified both the phenylacetyl moiety and the butanoic acid backbone to investigate structure-activity relationships.
One common synthetic approach involves the acylation of 4-aminobutanoic acid (GABA) or its esters with various substituted phenylacetic acids. For instance, derivatives with substituents on the phenyl ring have been synthesized to explore the effects of electronic and steric factors on biological activity. The general synthesis often involves the reaction of a phenylacetyl chloride derivative with 4-aminobutanoic acid under basic conditions, or through amide bond formation using coupling reagents.
Another strategy focuses on modifying the butanoic acid portion of the molecule. This has included the introduction of alkyl or aryl groups at different positions along the carbon chain to alter the compound's conformation and interaction with biological targets. For example, the synthesis of analogues with heterocyclic rings in place of the phenyl group has been explored to modulate the molecule's physicochemical properties and potential receptor interactions.
A series of new γ-aminobutyric acid (GABA) derivatives were synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent. The initial compound was synthesized by reacting GABA with phthalimide (B116566) at high temperatures under anhydrous conditions. All synthesized compounds were characterized using various spectroscopic techniques.
Comparative Preclinical Biological Activity Assessment of Synthesized Analogues
The preclinical evaluation of newly synthesized analogues of this compound is crucial for identifying promising therapeutic candidates. These assessments typically involve a battery of in vitro and in vivo tests to determine their pharmacological profile.
In vitro studies often include binding assays to determine the affinity of the analogues for GABA receptors (GABAA and GABAB) and transporters (GATs). For example, a study on N-diarylalkenyl-piperidinecarboxylic acid derivatives, which are structurally related to N-acylated GABA, evaluated their inhibitory activity on GABA uptake. The biological assay showed that (R)-1-[4,4-bis(3-phenoxymethyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid hydrochloride exhibited potent GAT1 inhibitory activity, comparable to the known inhibitor tiagabine.
Below is an interactive data table summarizing the anticonvulsant activity of selected synthesized GABA analogues.
| Compound ID | Seizure Model | Dose (mg/kg) | Protection |
| 4a | MES | 300 | Weak |
| 4d | scPTZ | 30 | Potent |
| 4h | scPTZ | - | Promising |
| 4m | scPTZ | - | Promising |
Data sourced from a study on new GABA derivatives.
Prodrug Strategies and Metabolic Pathway Investigations in Preclinical Systems
A significant challenge with many GABA analogues is their limited ability to cross the blood-brain barrier. To address this, various prodrug strategies have been investigated. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can enhance the lipophilicity and facilitate the transport of the parent compound into the brain.
For GABAergic compounds, common prodrug approaches include esterification of the carboxylic acid group or the formation of Schiff bases. These modifications mask the polar functional groups of the parent drug, increasing its lipid solubility. Once in the central nervous system, these prodrugs are designed to be hydrolyzed by enzymes to release the active GABA analogue.
The metabolic stability of these prodrugs and their parent compounds is a critical factor in their design and evaluation. In vitro metabolic stability studies are often conducted using liver microsomes to identify the primary routes of metabolism. These studies help in understanding how the compounds are broken down in the body and can predict their pharmacokinetic profile in vivo. For instance, the metabolic stability of piperine (B192125) and its analogues, which can modulate GABAA receptor activity, was evaluated in human liver microsomes, with metabolites identified using advanced analytical techniques. The major metabolic pathways were found to be aliphatic hydroxylation and N- and O-dealkylation.
Computational and Theoretical Studies of 4 2 Phenylacetyl Amino Butanoic Acid
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 4-[(2-Phenylacetyl)amino]butanoic acid, and a biological macromolecule (target), typically a protein or enzyme. These methods are crucial in rational drug design for elucidating binding mechanisms and predicting binding affinities. nih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov For this compound, a key target would be the GABA receptor (GABA-R) or GABA-associated proteins (GABARAP), given its structural similarity to GABA. tandfonline.comtandfonline.com The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for various conformations. The results can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds, salt bridges, or hydrophobic interactions. nih.govtandfonline.com For instance, studies on GABA analogues have highlighted the importance of interactions with residues like Glu155 and Arg66 in the GABA-R binding pocket. tandfonline.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to study the dynamic behavior of the ligand-target complex over time. tandfonline.com These simulations provide a more realistic representation of the biological environment, often including water molecules and ions. nih.gov By simulating the movements of atoms and molecules for periods ranging from nanoseconds to microseconds, MD can assess the stability of the docked pose. tandfonline.comtandfonline.com Key parameters analyzed include Root Mean Square Deviation (RMSD) to measure the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration to assess the compactness of the complex. tandfonline.com Such simulations can confirm whether the initial interactions predicted by docking are maintained over time, providing a more robust model of ligand binding. nih.gov
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong, favorable binding interaction with the target receptor. |
| Key Interacting Residues | Arg66, Glu155, Tyr73 | Highlights specific amino acids forming hydrogen bonds and salt bridges. tandfonline.com |
| Average RMSD (Å) | 1.8 | Suggests the ligand-protein complex is stable throughout the simulation period. tandfonline.com |
| Hydrogen Bonds | 3 (average) | Quantifies a significant electrostatic contribution to binding stability. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. biointerfaceresearch.comucl.ac.uk For this compound, DFT calculations provide fundamental insights into its intrinsic chemical properties, which underpin its biological interactions.
DFT calculations begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms in the molecule. biointerfaceresearch.com From this optimized structure, various electronic properties are computed. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 5.4 | Indicates high chemical stability and low reactivity. researchgate.net |
| Dipole Moment (Debye) | 3.1 | Measures the molecule's overall polarity, influencing solubility and binding. researchgate.net |
| Electrophilicity Index (ω) | 1.95 | Quantifies the ability of the molecule to accept electrons. researchgate.net |
In Silico Predictive Modeling for Preclinical Biological Activity and ADMET Properties
In silico predictive modeling uses computational algorithms to forecast the biological effects and pharmacokinetic properties of a chemical structure. These methods are invaluable in early-stage drug discovery for prioritizing candidates and identifying potential liabilities.
Preclinical Biological Activity Prediction: Software tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities based on the structural formula of a compound. mdpi.comresearchgate.net The prediction is based on structure-activity relationships derived from a large database of known active compounds. researchgate.net For this compound, a PASS prediction would likely indicate activities related to the central nervous system, such as GABAergic, anxiolytic, or anticonvulsant effects, reflecting its structural heritage from GABA. The results are presented as probabilities for a compound being active (Pa) or inactive (Pi).
ADMET Properties Prediction: ADMET prediction involves estimating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. nih.gov Numerous computational models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, are used to predict these properties. nih.gov
Absorption: Predicts properties like human intestinal absorption (HIA) and permeability through Caco-2 cells, which models the gut wall. mdpi.com
Distribution: Estimates parameters such as plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB), a critical factor for centrally acting drugs. researchgate.net
Metabolism: Predicts whether the compound is a substrate or inhibitor of key metabolic enzymes, particularly the cytochrome P450 (CYP) family. scialert.net
Excretion: Can provide insights into the likely route of elimination from the body.
Toxicity: Forecasts potential toxic effects, such as hepatotoxicity or carcinogenicity. mdpi.com
These predictions help to build a comprehensive in silico profile of the compound, guiding further experimental work. nih.gov
| Predicted Activity | Pa (Probability to be Active) |
|---|---|
| GABAergic activity | 0.810 |
| Anxiolytic | 0.755 |
| Anticonvulsant | 0.690 |
| Nootropic | 0.520 |
| Property | Category | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (%) | > 90% | Well absorbed from the intestine. mdpi.com |
| Aqueous Solubility (logS) | -2.5 | Moderately soluble in water. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | High | Likely to cross the BBB and act on the CNS. researchgate.net |
| Plasma Protein Binding (%) | < 90% | Weak to moderate binding, allowing for a higher free fraction. researchgate.net | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| Toxicity | Hepatotoxicity | Low Probability | Predicted to have a low risk of causing liver injury. |
Potential Therapeutic Applications in Preclinical Research for N Acylated Butanoic Acid Compounds
Emerging Preclinical Investigational Areas (e.g., Neurological Disorders, Metabolic Diseases, Infectious Diseases)
There is no specific preclinical research available for 4-[(2-Phenylacetyl)amino]butanoic acid in the context of neurological, metabolic, or infectious diseases.
Utility as Biochemical Probes and Research Tools in Biological Systems
There is no specific information available on the utility of this compound as a biochemical probe or research tool in biological systems.
Future Directions and Emerging Research Avenues for 4 2 Phenylacetyl Amino Butanoic Acid Research
Exploration of Novel Biological Targets and Polypharmacology
The unique chemical architecture of 4-[(2-Phenylacetyl)amino]butanoic acid suggests the possibility of engaging multiple biological targets, a concept known as polypharmacology. Future research should prioritize the elucidation of its full target profile beyond the expected interactions with the GABAergic system.
Initial investigations would logically focus on the family of GABA receptors, including both ionotropic GABAA and metabotropic GABAB receptors. Given the structural similarity to GABA, it is plausible that this compound could act as a modulator of these receptors. However, the presence of the phenylacetyl group may confer novel binding characteristics or functional activities. Beyond direct receptor binding, its effects on GABA transporters (GATs) and the metabolic enzyme GABA transaminase (GABA-T) should be thoroughly investigated to determine if it influences the synaptic concentration of GABA.
Furthermore, the phenylacetic acid component opens the door to a wider range of potential targets. Phenylacetic acid derivatives have been shown to interact with a variety of enzymes and receptors. Therefore, a comprehensive screening of this compound against a broad panel of biological targets, including but not limited to cyclooxygenases, histone deacetylases, and various ion channels, is warranted. This unbiased approach could uncover unexpected therapeutic opportunities and provide a deeper understanding of its mechanism of action. The exploration of polypharmacology is crucial, as compounds that modulate multiple targets can offer superior efficacy or a more desirable side-effect profile for complex diseases.
Development of Highly Selective and Potent Analogues
Following the initial characterization of the biological activity of this compound, a logical and critical next step will be the systematic development of analogues to enhance potency and selectivity for desired targets. This will involve extensive structure-activity relationship (SAR) studies.
Key areas for chemical modification will include:
The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring could significantly impact binding affinity and selectivity. The electronic and steric properties of these substituents can be systematically varied to probe the binding pocket of its biological target(s).
The Acetyl Linker: Altering the length and rigidity of the linker between the phenyl ring and the amide nitrogen may influence the compound's conformational flexibility and its ability to adopt an optimal binding pose.
The Butanoic Acid Chain: Modifications to the length and substitution pattern of the butanoic acid backbone could fine-tune its interaction with the target protein, particularly if it interacts with receptors that recognize the GABA scaffold.
Computational modeling and in silico screening will be invaluable tools in this phase of research. By creating homology models of potential target proteins, researchers can predict how different analogues will bind and use this information to prioritize synthetic efforts. The goal of these SAR studies will be to identify analogues with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of lead compounds with therapeutic potential.
Integration with Advanced Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the cellular and systemic effects of this compound and its future analogues, the integration of advanced "omics" technologies will be indispensable. These approaches provide a global view of molecular changes and can reveal novel mechanisms of action and biomarkers of drug response. numberanalytics.comnih.govnumberanalytics.com
Proteomics: Techniques such as chemical proteomics and thermal proteome profiling can be employed to identify the direct and indirect protein targets of the compound in an unbiased manner. Quantitative proteomics can further reveal changes in protein expression and post-translational modifications in response to treatment, offering insights into the downstream signaling pathways that are affected. arxiv.orgnih.gov
Metabolomics: By analyzing the global metabolic profile of cells or biological fluids after exposure to the compound, researchers can identify alterations in key metabolic pathways. researchgate.netnih.gov This is particularly relevant for a compound related to the neurotransmitter GABA, as it could provide insights into its effects on neurochemical balance.
Transcriptomics: DNA microarrays and RNA sequencing can be used to assess changes in gene expression patterns induced by the compound. This can help to identify the genetic networks that are modulated and may reveal long-term adaptive responses to the drug.
Genomics: While less directly applicable to understanding the immediate effects of a small molecule, genomic approaches can be used to identify genetic factors that may influence an individual's response to the drug, paving the way for personalized medicine.
By integrating data from these different omics platforms, a systems-level understanding of the compound's pharmacology can be constructed. numberanalytics.comnih.govnumberanalytics.com This holistic view will be critical for identifying potential off-target effects, predicting clinical efficacy, and discovering biomarkers for patient stratification.
Advancing Preclinical Findings Towards Translational Research Opportunities
The ultimate goal of preclinical research is to generate a robust data package that can support the transition of a promising compound into clinical development. For this compound and its optimized analogues, a clear translational research strategy will be essential.
A crucial first step will be the development and validation of relevant animal models of disease. The choice of models will be guided by the identified biological targets and the proposed therapeutic indications. For instance, if the compound shows potent activity at GABA receptors, preclinical models of epilepsy, anxiety, or neuropathic pain would be appropriate. benthamdirect.comnih.govmdpi.com In these models, key endpoints will include behavioral assessments, electrophysiological recordings, and biomarker analysis.
The identification of translational biomarkers will be a critical component of this phase. These are biomarkers that can be measured in both preclinical models and in human subjects, providing a bridge between the laboratory and the clinic. nih.govtandfonline.commdbneuro.comnih.gov Potential biomarkers could include specific metabolites, proteins, or neuroimaging readouts that are modulated by the compound and correlate with its therapeutic effect. The use of such biomarkers in early-phase clinical trials can provide an early indication of target engagement and pharmacological activity, thereby de-risking the drug development process. nih.govtandfonline.commdbneuro.comnih.gov
A well-defined translational pathway, incorporating robust preclinical efficacy and safety data along with validated biomarkers, will be paramount for attracting the necessary investment and partnerships to advance this compound or its derivatives into human clinical trials and ultimately to patients in need of new therapeutic options.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
